4-Ethyl-2-hydroxybenzonitrile
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Overview
Description
4-Ethyl-2-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO It is a derivative of benzonitrile, characterized by the presence of an ethyl group and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Ethyl-2-hydroxybenzonitrile can be achieved through several synthetic routes. One common method involves the dealkylation of alkoxybenzonitriles. For instance, an alkoxybenzonitrile can be reacted with a phenol derivative under specific conditions to yield the desired hydroxybenzonitrile . Another method involves the reaction of benzaldehyde with hydroxylamine hydrochloride, followed by further chemical modifications .
Industrial Production Methods: Industrial production of hydroxybenzonitriles often involves the use of catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as catalysts and solvents has been explored to enhance the efficiency and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The ethyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the specific substitution reaction.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzonitriles and derivatives.
Scientific Research Applications
4-Ethyl-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, coatings, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Ethyl-2-hydroxybenzonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, affecting enzyme activity and metabolic pathways. These interactions can modulate biological processes and have potential therapeutic implications .
Comparison with Similar Compounds
Benzonitrile: The parent compound, lacking the ethyl and hydroxyl groups.
4-Hydroxybenzonitrile: Similar structure but without the ethyl group.
2-Ethylbenzonitrile: Lacks the hydroxyl group.
Uniqueness: 4-Ethyl-2-hydroxybenzonitrile is unique due to the presence of both the ethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9NO |
---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
4-ethyl-2-hydroxybenzonitrile |
InChI |
InChI=1S/C9H9NO/c1-2-7-3-4-8(6-10)9(11)5-7/h3-5,11H,2H2,1H3 |
InChI Key |
WOZVPMDTZPJZAR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C#N)O |
Origin of Product |
United States |
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